3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15(7-8-16-5-3-2-4-6-16)22-20(25)12-11-18-14-26-21-23-19(13-24(18)21)17-9-10-17/h2-6,13-15,17H,7-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPBYMUFJUDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea, acetone, and a suitable bromide derivative . The cyclopropyl group is introduced via cyclopropanation reactions, while the propanamide moiety is attached through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole core, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant anticancer activity.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Antimicrobial Applications
The antimicrobial properties of compounds containing the imidazo[2,1-b]thiazole moiety have been extensively studied.
Efficacy Against Pathogens
Research indicates that these compounds show activity against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
Anti-inflammatory Applications
The compound also shows promise in the field of anti-inflammatory research.
Case Studies
- In Vitro Studies :
-
Animal Models :
- Animal studies have shown that administration of imidazo[2,1-b]thiazole derivatives led to reduced inflammation markers and improved clinical scores in models of acute inflammation .
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s unique structure. The imidazo[2,1-b]thiazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide with structurally analogous imidazo[2,1-b]thiazole derivatives reported in the literature. Key differences in substituents, synthesis, and bioactivity are highlighted.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~449.49 g/mol, based on ’s analog) is comparable to analogs like 5l (573.18 g/mol). The cyclopropyl group may reduce polarity, enhancing logP relative to chlorophenyl-containing analogs .
- Synthetic Feasibility: Yields for imidazothiazole derivatives in and range from 70% to 81%, suggesting efficient synthetic routes. The target compound’s synthesis would likely require cyclopropane introduction and propanamide coupling, which may affect yield .
Biological Activity
The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS No. 1334372-96-1) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3OS |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 1334372-96-1 |
| SMILES | CC(CCc1ccccc1)NC(=O)CCc1csc2nc(C3CC3)cn12 |
This compound features a cyclopropyl group attached to an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. In vitro evaluations indicated that compounds similar to this compound showed promising activity against various bacterial strains. For instance:
- Compound Efficacy : A related compound exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In particular, derivatives with similar structures demonstrated effectiveness against Candida albicans, with MIC values indicating strong antifungal potential:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound E | Candida albicans | 1.23 |
| Compound F | Candida parapsilosis | 0.95 |
These findings suggest that modifications to the imidazo[2,1-b]thiazole scaffold can enhance antifungal properties .
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in fungal cell wall synthesis and bacterial cell division. Specifically, molecular docking studies have indicated that these compounds can effectively bind to the active sites of enzymes such as CYP51 (14α-demethylase), which is crucial for sterol biosynthesis in fungi .
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, researchers have also assessed its cytotoxic effects on human cancer cell lines. Preliminary results indicate moderate cytotoxicity with IC50 values ranging from 10 to 20 µM against various cancer types, suggesting a potential role in cancer therapy .
Study on Enzyme Inhibition
In a recent study focusing on urease inhibition, several derivatives were synthesized and tested for their efficacy. The results highlighted that compounds structurally related to our target compound exhibited significant urease inhibitory activity, which could have implications in treating conditions like kidney stones .
In Vivo Studies
Animal model studies have shown that the administration of related compounds resulted in reduced inflammation and pain relief comparable to traditional NSAIDs. This suggests that the compound may possess anti-inflammatory properties that warrant further investigation .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide?
Answer:
The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and amidation. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are typically introduced via [2+1] cycloaddition or alkylation of imidazo[2,1-b]thiazole precursors .
- Amide bond formation : Coupling the imidazo[2,1-b]thiazole intermediate with 4-phenylbutan-2-amine using carbodiimide-based reagents (e.g., HBTU or DCC) under inert conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating high-purity products (≥95%) .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and analytical methods:
- NMR spectroscopy : Confirm proton environments via -NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and -NMR for carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion).
- Elemental analysis : Compare experimental vs. calculated C, H, N percentages to confirm purity .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Modify substituents : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., 4-fluorophenyl in ) to assess steric/electronic effects on bioactivity .
- Vary the amide side chain : Substitute 4-phenylbutan-2-yl with benzyl or phenethyl groups to study binding affinity changes .
- Biological assays : Use dose-response curves (e.g., IC or MIC) in antimicrobial or enzyme inhibition assays to correlate structural changes with activity .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
- Orthogonal assays : Validate initial findings using independent methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
- Purity verification : Re-test compounds after rigorous purification (e.g., HPLC ≥98%) to rule out impurities as confounding factors .
- Molecular docking : Perform in silico studies to identify binding modes and rationalize discrepancies between activity and structural modifications .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for amidation to enhance reaction rates .
- Catalyst screening : Test bases like triethylamine or DMAP to improve coupling efficiency .
- Temperature control : Conduct cyclization steps at reflux (e.g., 80–100°C in toluene) to minimize side reactions .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- X-ray diffraction : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and solve structures using SHELXL for refinement .
- Torsion angle analysis : Compare experimental bond angles with computational models (e.g., DFT) to validate stereoelectronic effects .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
- Minimum inhibitory concentration (MIC) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .
- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced: How can computational methods guide lead optimization?
Answer:
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial gyrase) to predict binding stability .
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
